6-(Phenylthio)nicotinic acid
Overview
Description
6-(Phenylthio)nicotinic acid is an organic compound that belongs to the class of nicotinic acid derivatives It features a phenylthio group attached to the 6-position of the nicotinic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method starts with 6-chloronicotinic acid, which undergoes a nucleophilic substitution reaction with thiophenol to yield the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for nicotinic acid derivatives, including 6-(Phenylthio)nicotinic acid, often involve large-scale synthesis using similar nucleophilic substitution reactions. The choice of reagents and conditions is optimized for yield and purity, with considerations for cost-effectiveness and environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-(Phenylthio)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thiophenol, potassium carbonate, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted nicotinic acid derivatives.
Scientific Research Applications
6-(Phenylthio)nicotinic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(Phenylthio)nicotinic acid involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active sites of enzymes like α-amylase and α-glucosidase, thereby inhibiting their activity. This noncompetitive inhibition mechanism offers advantages for function regulation over competitive inhibitors .
Comparison with Similar Compounds
6-(Phenylthio)nicotinic acid can be compared with other nicotinic acid derivatives, such as:
6-Phenoxynicotinic acid: Similar structure but with a phenoxy group instead of a phenylthio group.
6-Benzylthionicotinic acid: Features a benzylthio group instead of a phenylthio group.
Uniqueness
The presence of the phenylthio group at the 6-position of the nicotinic acid ring imparts unique chemical properties to this compound, such as its specific reactivity in oxidation and substitution reactions. This makes it a valuable compound in the synthesis of specialized derivatives and in medicinal chemistry research .
Properties
IUPAC Name |
6-phenylsulfanylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2S/c14-12(15)9-6-7-11(13-8-9)16-10-4-2-1-3-5-10/h1-8H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPMGXDXFMRPJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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